"6-amino-1,2-dimethylquinolin-4(1H)-one chemical structure elucidation"
"6-amino-1,2-dimethylquinolin-4(1H)-one chemical structure elucidation"
Executive Summary
The scaffold 6-amino-1,2-dimethylquinolin-4(1H)-one represents a critical intermediate in the development of functionalized quinolone antibiotics, antitumor agents, and high-affinity ligands for serotonin receptors.[1] Its structural integrity is defined by the stability of the γ-pyridone ring and the specific regio-placement of the amino group.
This guide details the rigorous elucidation of this molecule, moving beyond basic characterization to a self-validating multi-spectral workflow.[1] We address the primary challenge in quinolone chemistry: distinguishing the N-alkylated quinolone tautomer from its O-alkylated quinoline ether isomer, and verifying the 1,2-dimethyl substitution pattern against potential rearrangement products.
Synthetic Provenance & Isomerism Challenges
To elucidate a structure, one must understand its origin.[1] The synthesis of 6-amino-1,2-dimethylquinolin-4(1H)-one typically proceeds via the Conrad-Limpach cyclization or a modified Gould-Jacobs reaction , followed by N-methylation and nitro-reduction.
The Core Tautomeric Challenge
The quinolin-4-one system exists in equilibrium with 4-hydroxyquinoline.[2] Alkylation can occur at two nucleophilic sites:[1]
-
Nitrogen (N1): Yields the desired N-methyl-4-quinolone (thermodynamically favored in polar aprotic solvents).[2]
-
Oxygen (O4): Yields the 4-methoxyquinoline isomer (kinetic product).[2]
Objective: The elucidation protocol must definitively rule out the 4-methoxy isomer and confirm the 1,2-dimethyl regiochemistry.
Spectroscopic Characterization Strategy
The following workflow integrates Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to build a convergent proof of structure.
Mass Spectrometry (HRMS)[3][4]
-
Target Ion:
-
Formula:
-
Fragmentation Pattern:
Infrared Spectroscopy (FT-IR)
IR provides the first evidence of the quinolone form over the quinoline ether.
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Value |
| Primary Amine (NH₂) | 3400–3200 (doublet) | Confirms presence of free amine at C6. |
| C=O[2] (Quinolone) | 1620–1640 | Critical: Lower than typical ketones (1715 cm⁻¹) due to vinylogous amide resonance. Absence of this band suggests O-alkylation.[2] |
| C=C (Aromatic) | 1580–1600 | Skeletal vibrations of the fused ring system. |
Nuclear Magnetic Resonance (NMR)
This is the definitive tool for elucidation.[2] All shifts are reported in
H NMR: Proton Assignment
-
N-Methyl (N-CH₃): Singlet,
3.60 – 3.80 ppm.[1][2]-
Note: If this signal appears >4.0 ppm, suspect O-methylation (methoxy).[1]
-
-
C2-Methyl (C-CH₃): Singlet,
2.35 – 2.45 ppm.[1][2]-
Note: Shows allylic coupling to H3.[2]
-
-
H3 (Olefinic): Singlet,
5.90 – 6.10 ppm.[1] -
Amine (NH₂): Broad singlet,
5.0 – 5.5 ppm (exchangeable with D₂O).[1] -
Aromatic Region (C5, C7, C8):
C NMR: Carbon Skeleton
-
Carbonyl (C4):
175 – 177 ppm.[2] (Definitive for quinolone; Quinoline C-O-R is ~160 ppm).[2] -
N-Methyl:
35 – 40 ppm.[2] -
C2-Methyl:
19 – 22 ppm.[2]
Advanced Elucidation: 2D NMR Connectivity
To satisfy the "Self-Validating" requirement, 1D data is insufficient.[1] We use Heteronuclear Multiple Bond Correlation (HMBC) to prove connectivity.[2]
HMBC Logic (The "Smoking Gun")
-
N-Methyl Confirmation: The protons of the N-Me group (
3.[2]7) must show a strong 3-bond correlation ( ) to C2 and C8a (the ring junction carbon).-
If N-Me correlates only to an aromatic carbon, the structure is incorrect.[1]
-
-
C2-Methyl Confirmation: The protons of the C2-Me group (
2.[2]4) must correlate to C2 (quaternary), C3 (methine), and C4 (carbonyl, weak 3-bond).[1]
NOESY/ROESY (Spatial Proximity)
-
N-Me
H8: Strong NOE indicates the N-methyl is adjacent to the benzene ring proton H8, confirming the N-position. -
C2-Me
H3: Confirms the 1,2-substitution pattern.
Elucidation Workflow Diagram
The following diagram illustrates the logical flow from raw sample to confirmed structure.
Caption: Logical workflow for structural validation, prioritizing differentiation between N-alkyl and O-alkyl isomers.
Experimental Protocols
Synthesis of the Precursor (1,2-dimethyl-6-nitroquinolin-4(1H)-one)
Note: The amino compound is best stored as the nitro-precursor to prevent oxidation.
-
Cyclization: React 4-nitroaniline with ethyl acetoacetate in the presence of acid catalysis (polyphosphoric acid) to form the quinolone core.
-
Methylation: Treat the intermediate with dimethyl sulfate (
) and in DMF.[2]-
Critical Control: Monitor by TLC to separate the O-methyl impurity (higher
) from the N-methyl product (lower ).
-
Reduction to 6-Amino Target
-
Reagents: Iron powder (Fe), Ammonium Chloride (
). -
Solvent: Ethanol/Water (3:1).[2]
-
Procedure:
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[2] Recrystallize from Ethanol.[2]
Analytical Method (HPLC-MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 330 nm (Quinolone absorption).[2]
Structural Connectivity Diagram (HMBC)
The following diagram visualizes the specific heteronuclear correlations required to confirm the 1,2-dimethyl regio-placement.
Caption: Key HMBC correlations. Green arrows indicate definitive 3-bond couplings verifying N-alkylation and C2-substitution.[2]
References
-
Synthesis of Quinolones: Reitsema, R. H. (1948).[1][2] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68.[1]
-
NMR of N- vs O-Alkylation: Potewar, T. M., et al. (2008).[1][2] "Regioselective synthesis of N-alkyl and O-alkyl quinolones." Tetrahedron Letters, 49(46), 6569-6572.
-
Iron Reduction Protocol: Ramadas, K., & Srinivasan, N. (1992).[1] "Iron/Ammonium Chloride: A Convenient System for the Reduction of Nitro Compounds."[2] Synthetic Communications, 22(22), 3189-3195.
-
Quinolone Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST).[2] "SDBS Compounds and Spectral Search." (Search: 1,2-dimethyl-4-quinolone).
-
HMBC Methodology: Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2]
